molecular formula C22H16F3N3OS2 B2935168 2-(naphthalen-1-yl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392302-52-2

2-(naphthalen-1-yl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2935168
CAS No.: 392302-52-2
M. Wt: 459.51
InChI Key: VWNMSBHYPKPNBI-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl group linked to a 3-(trifluoromethyl)benzyl moiety. The 2-position of the thiadiazole is connected via an acetamide bridge to a naphthalen-1-yl group. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the naphthalene system contributes to π-π stacking interactions in biological targets. Such structural attributes are common in bioactive molecules targeting enzymes or receptors with hydrophobic binding pockets .

Properties

IUPAC Name

2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3OS2/c23-22(24,25)17-9-3-5-14(11-17)13-30-21-28-27-20(31-21)26-19(29)12-16-8-4-7-15-6-1-2-10-18(15)16/h1-11H,12-13H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNMSBHYPKPNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(naphthalen-1-yl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves several steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Naphthalene Ring: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final step involves the acylation of the intermediate product to form the desired acetamide.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

2-(naphthalen-1-yl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, especially in the development of new materials and catalysts.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The naphthalene ring provides additional binding interactions, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Biological Implications
Target Compound 1,3,4-Thiadiazole - 5-position: 3-(Trifluoromethyl)benzylsulfanyl
- 2-position: Naphthalen-1-yl-acetamide
High lipophilicity (CF₃, naphthalene), electron-withdrawing CF₃ group Potential enzyme inhibition (e.g., kinases, topoisomerases)
2-[[5-(Naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide () 1,3,4-Thiadiazole - 5-position: Naphthalen-1-ylmethylsulfanyl
- 2-position: Trimethoxyphenyl-iminoacetamide
Methoxy groups enhance solubility; imino group introduces rigidity Anticancer activity (DNA intercalation)
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () 1,3,4-Thiadiazole - 5-position: Benzylthio
- 2-position: 3-Chlorophenyl-acetamide
Moderate lipophilicity (Cl substituent), benzyl group for π interactions Antimicrobial applications
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide () 1,3,4-Thiadiazole - 5-position: Ethyl
- 2-position: Trifluoroacetamide
Trifluoroacetamide enhances metabolic resistance Probable antifungal/antibacterial use
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide () 1,3,4-Thiadiazole - 5-position: Ethyl
- 2-position: Sulfamoyl-phenyl-acetamide
Sulfamoyl group introduces hydrogen-bonding capacity Antibacterial (sulfonamide-like activity)

Key Findings

Substituent Effects on Lipophilicity :

  • The target compound’s CF₃ and naphthalene groups yield higher logP (~3.0–3.5 estimated) compared to benzylthio (logP ~2.5, ) or ethyl-substituted analogs (logP ~2.0, ). This enhances membrane permeability but may reduce aqueous solubility .
  • Methoxy groups () improve solubility via polar interactions, balancing lipophilicity.

Electronic and Steric Influences :

  • CF₃ and Cl groups () are electron-withdrawing, stabilizing the thiadiazole ring and modulating reactivity.
  • Bulkier naphthalene () vs. phenyl () may hinder binding to sterically constrained targets.

Synthetic Routes :

  • Thiol-alkylation reactions (e.g., ) are common for introducing sulfanyl groups.
  • Copper-catalyzed click chemistry () and palladium-mediated couplings () are used for triazole and acetamide linkages, respectively.

Biological Activity Trends: Sulfanyl and sulfonamide derivatives () show antimicrobial activity, likely via enzyme inhibition (e.g., dihydropteroate synthase).

Biological Activity

The compound 2-(naphthalen-1-yl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C20H18F3N3S2\text{C}_{20}\text{H}_{18}\text{F}_3\text{N}_3\text{S}_2

This structure features a naphthalene moiety linked to a thiadiazole ring, which is known for its significant biological properties.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial activity against various pathogens. Studies indicate that compounds containing the thiadiazole ring exhibit broad-spectrum antibacterial and antifungal properties. For instance:

CompoundActivity TypePathogen TestedReference
1,3,4-Thiadiazole DerivativesAntibacterialE. coli, P. aeruginosa
5-(1-adamantyl)-1,3,4-thiadiazoleAntifungalCandida albicans

Research has demonstrated that specific substitutions on the thiadiazole ring can enhance antibacterial potency. For example, the introduction of a benzyl or substituted benzyl group at certain positions significantly affects activity against Gram-positive and Gram-negative bacteria.

Antitumor Activity

The antitumor potential of thiadiazole derivatives has been highlighted in various studies. The presence of the thiadiazole moiety is believed to contribute to cytotoxic effects against cancer cell lines. For example:

CompoundCancer TypeIC50 Value (µM)Reference
2-amino-1,3,4-thiadiazole DerivativeBreast Cancer15.2
5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amineLeukemia12.5

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and inhibition of cell proliferation.

Antiviral Activity

Recent literature has explored the antiviral properties of thiadiazole derivatives against various viral strains. Notably, some compounds have shown inhibitory effects on HIV replication in vitro:

CompoundVirus TypeInhibition Rate (%)Reference
Thiadiazole Derivative 10HIV-1 IIIB65% at 10 µM

This suggests that modifications to the thiadiazole structure may yield potent antiviral agents.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Many thiadiazoles act as enzyme inhibitors, disrupting critical pathways in microbial and cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Some derivatives promote oxidative stress in target cells leading to apoptosis.
  • Interaction with DNA : Certain compounds can intercalate into DNA or inhibit DNA synthesis.

Case Studies

Several studies have focused on evaluating the efficacy and safety profile of thiadiazole derivatives in preclinical models:

  • Case Study 1 : A study evaluated the antibacterial activity of a series of thiadiazole derivatives against multi-drug resistant strains. The results indicated that modified compounds demonstrated superior efficacy compared to standard antibiotics .
  • Case Study 2 : In vivo studies assessed the antitumor effects of a specific thiadiazole derivative in mouse models bearing human cancer xenografts. The compound significantly reduced tumor size with minimal toxicity observed in normal tissues .

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